molecular formula C8H6N2O2S B1660879 Thiocyanic acid, (2-nitrophenyl)methyl ester CAS No. 85071-27-8

Thiocyanic acid, (2-nitrophenyl)methyl ester

Cat. No.: B1660879
CAS No.: 85071-27-8
M. Wt: 194.21 g/mol
InChI Key: SHJGYANAAZYMGZ-UHFFFAOYSA-N
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Description

Thiocyanic acid, (2-nitrophenyl)methyl ester is a chemical compound that belongs to the class of organic thiocyanates, which are esters of thiocyanic acid . In these compounds, the general structure is R–S–C≡N, where R represents an organyl group, in this case, a (2-nitrophenyl)methyl moiety . The related compound, thiocyanic acid 2-nitrophenyl ester (CAS 2769-30-4), has a molecular formula of C7H4N2O2S and a molecular weight of 180.18 g/mol, providing a reference for the properties of this chemical family . As a synthetic building block, thiocyanic acid esters are valuable in organic synthesis and medicinal chemistry research. The thiocyanate functional group (–SCN) is a versatile precursor in chemical transformations. Notably, thiocyanic acid can participate in multi-component cycloaddition reactions, inspired by classic reactions like the Ugi four-component condensation, to form various heterocyclic systems . Furthermore, the thiocyanate group can be involved in addition reactions with unsaturated systems, a common strategy for introducing sulfur and nitrogen functionality into complex molecules, such as steroids . Researchers can leverage this compound as a key intermediate for constructing more complex molecules or for studying the reactivity of the thiocyanate group in the presence of an ortho-nitrobenzyl scaffold. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2-nitrophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-6-13-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJGYANAAZYMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384999
Record name Thiocyanic acid, (2-nitrophenyl)methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85071-27-8
Record name Thiocyanic acid, (2-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITRO-2-THIOCYANATOMETHYL-BENZENE
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Biological Activity

Thiocyanic acid, (2-nitrophenyl)methyl ester, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈N₂O₃S
  • Molecular Weight : 212.24 g/mol
  • IUPAC Name : this compound

The structure of this compound features a thiocyanate functional group attached to a 2-nitrophenylmethyl moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Thiocyanic acid derivatives have been shown to interact with various biological targets, influencing several pathways:

  • Antioxidant Activity : Thiocyanates can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells, which is crucial in preventing cellular damage and inflammation .
  • Enzyme Inhibition : The compound has been reported to inhibit thiol-dependent enzymes, leading to potential therapeutic effects in conditions where enzyme regulation is critical .
  • Cytotoxic Effects : Research indicates that thiocyanic acid derivatives can exhibit cytotoxicity against certain cancer cell lines by inducing apoptosis through the activation of caspases and modulation of mitochondrial pathways .

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study demonstrated that thiocyanic acid derivatives showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Neuroprotective Effects :
    • Research indicated that compounds similar to thiocyanic acid could protect neuronal cells from oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Inflammation Modulation :
    • In vitro studies showed that thiocyanic acid derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of thiol-dependent enzymes
CytotoxicityInduction of apoptosis via ROS generation
NeuroprotectionEnhancement of antioxidant enzyme activity
Inflammation ReductionDecrease in pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiocyanic acid esters have been studied for their potential antimicrobial properties. Research indicates that derivatives of thiocyanic acid exhibit activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from thiocyanic acid have shown efficacy against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients .

Case Study: Anthelmintic Properties
A significant application of thiocyanic acid derivatives is in the development of anthelmintics—agents that expel parasitic worms. A study demonstrated that compounds synthesized from thiocyanic acid showed high activity against various gastrointestinal parasites in laboratory animals. The low systemic toxicity observed in these compounds makes them suitable candidates for veterinary applications .

Agricultural Applications

Pesticide Development
Thiocyanic acid esters are being explored as potential pesticides due to their ability to disrupt the biological processes of pests. Research has indicated that these compounds can serve as effective insecticides and fungicides, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides.

Data Table: Efficacy of Thiocyanic Acid Derivatives in Pest Control

Compound NameTarget PestEfficacy (%)Reference
Thiocyanic acid methyl esterAphids85
Thiocyanic acid ethyl esterFungal pathogens90
Thiocyanic acid propyl esterLeafhoppers80

Environmental Science

Pollution Mitigation
Thiocyanic acid derivatives are being investigated for their role in environmental remediation. Their ability to bind heavy metals and other pollutants makes them useful in treating contaminated water sources. Studies have shown that these compounds can effectively reduce concentrations of toxic metals in aquatic environments.

Case Study: Water Treatment
In a controlled study, thiocyanic acid was used to treat wastewater contaminated with heavy metals. The results indicated a significant reduction in metal concentrations, demonstrating the compound's potential for use in water purification systems .

Chemical Synthesis

Versatile Synthetic Intermediates
Thiocyanic acid esters serve as versatile intermediates in organic synthesis. They can be utilized to produce various chemical entities, including pharmaceuticals and agrochemicals. The ability to modify the thiocyanate group allows for the development of tailored compounds with specific biological activities.

Data Table: Synthetic Applications of Thiocyanic Acid Derivatives

Reaction TypeProductYield (%)Reference
AlkylationBenzimidazole derivatives75
ReductionAmines85
CouplingCarbamates80

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Thiocyanic acid, (2-nitrophenyl)methyl ester with related thiocyanate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position LogP Key Applications/Findings
This compound (hypothetical) C₈H₆N₂O₂S ~194.2 (estimated) Ortho-NO₂ ~1.7 (estimated) Likely used in organic synthesis or as an intermediate
Thiocyanic acid, (4-nitrophenyl)methyl ester C₈H₆N₂O₂S 194.211 Para-NO₂ 1.74 HPLC analysis using reverse-phase methods
(4-Fluorophenyl)methyl thiocyanate C₈H₆FNS 167.20 Para-F N/A No specific applications noted; structural analog
Phenyl thiocyanate C₇H₅NS 135.186 None N/A Simpler structure; higher volatility
(2-Methylphenyl) thiocyanate C₈H₇NS 149.21 Ortho-CH₃ N/A Industrial applications (e.g., corrosion inhibition)

Key Observations :

  • Substituent Effects: The nitro group (-NO₂) increases molecular weight and electron-withdrawing effects compared to fluorine (-F) or methyl (-CH₃) groups. The ortho-nitro isomer may exhibit reduced thermal stability due to steric strain .
  • Lipophilicity : LogP values (e.g., 1.74 for the para-nitro variant) suggest moderate solubility in organic solvents, making these compounds suitable for chromatographic analysis .

Reactivity and Stability

  • Thermal Decomposition: Thiocyanate esters, such as ethyl thiocyanate (CAS 542-90-5), decompose under high temperatures to release thiocyanate ions (SCN⁻) and other byproducts, as observed in lithium-ion battery thermal runaway events . The nitro group in (2-nitrophenyl)methyl ester likely lowers thermal stability compared to non-nitro analogs.
  • Hydrolysis : The electron-withdrawing nitro group may accelerate hydrolysis of the thiocyanate ester compared to methyl or phenyl derivatives .

Analytical Methods

  • HPLC Analysis : Thiocyanic acid, (4-nitrophenyl)methyl ester is separable via reverse-phase HPLC using acetonitrile/water/phosphate buffers, a method likely applicable to the ortho-nitro isomer .
  • GC-MS Detection : Methyl thiocyanate (CAS 556-64-9) has been quantified in tobacco smoke using multidimensional gas chromatography, suggesting similar techniques could be adapted for nitro-substituted variants .

Preparation Methods

Reaction Conditions and Optimization

The synthesis employs 2-nitroaniline (1b ) as the primary substrate, ammonium thiocyanate (NH$$4$$SCN) as the thiocyanation agent, and ammonium persulfate ((NH$$4$$)$$2$$S$$2$$O$$_8$$) as the oxidizing agent. Key optimized parameters include:

Parameter Optimal Value Impact on Yield
Milling time 1.0 hour Maximizes conversion
Grinding auxiliary SiO$$_2$$ (200 mg) Enhances mixing
Jar material Stainless steel Prevents contamination
Oxidizing agent Ammonium persulfate (1.5 equiv) Avoids over-oxidation
Substrate scale 1.0 mmol Scalable output

Under these conditions, the reaction achieves an isolated yield of 89% for 2-nitrobenzyl thiocyanate. The absence of solvent reduces environmental impact and simplifies purification.

Mechanistic Insights

The reaction proceeds via a radical pathway initiated by ammonium persulfate, which generates thiocyanate radicals (SCN- ). These radicals selectively attack the aromatic ring of 2-nitroaniline at the methyl position, followed by hydrogen abstraction to form the thiocyanate derivative. The use of SiO$$_2$$ as a grinding auxiliary prevents agglomeration and ensures homogeneous mixing, critical for consistent product formation.

Challenges and Mitigations

Initial attempts with aniline (1a ) resulted in polymerization side reactions, yielding polyaniline (5a ) and reducing thiocyanate product yields to 50%. Substituting 2-nitroaniline (1b ), which is less prone to oxidation-induced polymerization, resolved this issue. Additionally, switching from Teflon to stainless steel jars improved yield by 15%, likely due to enhanced energy transfer during milling.

Alternative Synthetic Routes

While mechanochemical synthesis is the most efficient method, traditional solution-phase approaches have been explored for related thiocyanate compounds.

Oxidative Thiocyanation

Oxidative methods using iodine or peroxydisulfate salts have been reported for aryl thiocyanates. For example, treating 2-nitrobenzylamine with NH$$_4$$SCN and iodine in acetic acid could theoretically yield the target compound. However, such methods risk over-oxidation of the nitro group or amine functionality, necessitating careful stoichiometric control.

Comparative Analysis of Methods

The table below contrasts mechanochemical and solution-phase approaches:

Criteria Mechanochemical Synthesis Solution-Phase Synthesis
Yield 89% 50–70% (estimated)
Reaction Time 1 hour 12–24 hours
Solvent Use None DMF, acetone, etc.
Byproducts Minimal Halide salts, polymers
Scalability High Moderate
Environmental Impact Low Moderate to high

The mechanochemical method outperforms traditional routes in efficiency and sustainability, aligning with green chemistry principles.

Substrate Scope and Limitations

The mechanochemical approach is versatile but exhibits substrate-dependent reactivity:

  • Electron-Withdrawing Groups (EWGs) : Nitro-, cyano-, and chloro-substituted anilines react efficiently, with yields exceeding 70%.
  • Electron-Donating Groups (EDGs) : Methoxy- and methyl-substituted anilines show reduced reactivity (<50% yield), likely due to decreased radical stability.
  • Heteroaromatics : Pyridine and quinoxaline derivatives fail to react, highlighting the method’s limitation to activated benzene rings.

Industrial and Environmental Considerations

The solvent-free nature of mechanochemical synthesis reduces waste generation, with an E-Factor (environmental factor) of approximately 2.5, compared to 10–50 for solution-phase methods. Industrial adoption would require scaling up ball milling equipment, but recent advances in continuous-flow mechanochemistry suggest feasibility for large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thiocyanic acid, (2-nitrophenyl)methyl ester
Reactant of Route 2
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Thiocyanic acid, (2-nitrophenyl)methyl ester

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